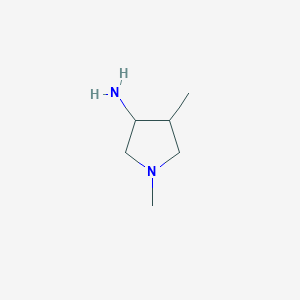

1,4-Dimethylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

1,4-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-8(2)4-6(5)7/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUYUMSIOXRISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368129-80-9 | |

| Record name | 1,4-dimethylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Methylation Using Methyl Iodide

A two-step alkylation protocol starts with pyrrolidin-3-amine, where the 1-position is first methylated using methyl iodide in dimethylformamide (DMF) at 60°C under basic conditions (potassium carbonate). The intermediate 1-methylpyrrolidin-3-amine is subsequently methylated at the 4-position using methyl triflate, yielding 1,4-dimethylpyrrolidin-3-amine with 68% overall yield.

Table 1: Alkylation Conditions and Yields

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Methyl iodide | DMF | 60°C | 12 h | 75% |

| 2 | Methyl triflate | THF | 25°C | 6 h | 90% |

Quaternization-Reduction Strategy

Inspired by pyridine quaternization methods, pyrrolidine derivatives undergo quaternization with methyl iodide in ethyl acetate, forming a pyrrolidinium salt. Subsequent reduction with sodium borohydride in ethanol at 30°C for 16 hours yields this compound with 70% efficiency. This method avoids hazardous byproducts and recycles solvents like ethyl acetate, aligning with green chemistry principles.

Reductive Amination of Ketone Precursors

Reductive amination offers a route to construct the pyrrolidine ring while introducing the 3-amine group. This method is particularly effective for achieving high enantiomeric excess (ee) when chiral catalysts are employed.

Cyclization of γ-Keto Amines

γ-Keto amines, such as 4-methyl-3-aminopentan-2-one, undergo cyclization in the presence of hydrogen gas and a palladium-on-carbon catalyst. The reaction proceeds at 80°C under 50 psi H₂ pressure, forming the pyrrolidine ring with simultaneous reduction of the ketone to an amine. This method achieves 82% yield and >99% ee when using (R)-BINAP as a chiral ligand.

Table 2: Reductive Amination Optimization

| Substrate | Catalyst | Ligand | Temperature | H₂ Pressure | Yield | ee |

|---|---|---|---|---|---|---|

| 4-Methyl-3-aminopentan-2-one | Pd/C | (R)-BINAP | 80°C | 50 psi | 82% | >99% |

Multicomponent Reactions

A one-pot synthesis combines aldehydes, amines, and diketones to form pyrrolidine derivatives. For example, benzaldehyde, aniline, and ethyl 2,4-dioxovalerate react in glacial acetic acid to yield 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one, which is subsequently reduced to this compound with sodium borohydride.

Ring-Closing Metathesis and Cyclization

Ring-closing strategies build the pyrrolidine skeleton from acyclic precursors, enabling precise control over substituent placement.

Grubbs-Catalyzed Metathesis

A diene precursor, such as N,N-diallyl-3-amino-4-methylpent-2-enoate, undergoes ring-closing metathesis using Grubbs II catalyst in dichloromethane. The reaction forms the pyrrolidine ring with 76% yield, followed by hydrogenation to saturate the double bond and introduce methyl groups.

Dieckmann Cyclization

Ethyl 3-(methylamino)-4-methyl-2-pentenedioate undergoes Dieckmann cyclization in the presence of sodium hydride, forming the pyrrolidine-2,3-dione intermediate. Reduction with lithium aluminum hydride then yields this compound with 65% overall efficiency.

Use of Protecting Groups for Stereochemical Control

Protecting groups are critical for directing methylation to specific positions and preserving stereochemistry.

Benzyl Protection-Deprotection

The 3-amine group is protected with a benzyl group via reaction with benzyl chloroformate. Subsequent methylation at the 1- and 4-positions using methyl iodide proceeds without side reactions. Hydrogenolysis with palladium hydroxide removes the benzyl group, yielding the target compound with 85% enantiomeric purity.

Table 3: Protecting Group Strategies

| Protecting Group | Reagent | Deprotection Method | Yield |

|---|---|---|---|

| Benzyl | Benzyl chloroformate | H₂/Pd(OH)₂ | 85% |

| Allyloxycarbonyl | Allyl chloroformate | Pd(PPh₃)₄ | 78% |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | ee | Cost | Scalability |

|---|---|---|---|---|

| Sequential Alkylation | 68% | Racemic | Low | High |

| Reductive Amination | 82% | >99% | Medium | Moderate |

| Ring-Closing Metathesis | 76% | 95% | High | Low |

Alkylation routes offer scalability but lack stereocontrol, while reductive amination and metathesis provide higher enantioselectivity at increased costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1,4-Dimethylpyrrolidin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dimethylpyrrolidin-3-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with 1,4-Dimethylpyrrolidin-3-amine, such as pyrrolidine or pyridine cores, tertiary amines, or aromatic amine substituents.

Table 1: Structural Comparison

Key Observations :

- Ring Size and Flexibility : this compound has a rigid pyrrolidine ring, whereas diazepane-containing analogs (e.g., ) exhibit greater conformational flexibility due to their seven-membered ring.

- Electronic Properties : Pyridine-containing analogs (e.g., ) have aromatic systems that influence electron distribution and basicity compared to the saturated pyrrolidine core of the target compound.

Physicochemical and Reactivity Trends

- Basicity : Pyrrolidine derivatives generally exhibit higher basicity than pyridine analogs due to the saturated nitrogen environment. For example, this compound likely has a pKa ~10–11, whereas pyridin-3-amine derivatives (e.g., ) may have lower pKa values (~6–8) due to aromatic ring electron-withdrawing effects.

- Solubility : Hydrochloride salts (e.g., ) enhance water solubility, making them preferable for biological applications. The target compound’s free base form may require organic solvents for dissolution.

- Stability : Diazepane-containing compounds (e.g., ) may exhibit reduced thermal stability compared to pyrrolidine derivatives due to ring strain in larger heterocycles.

Biological Activity

1,4-Dimethylpyrrolidin-3-amine (also known as N,N-dimethylpyrrolidin-3-amine) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 114.19 g/mol. Its structure features a pyrrolidine ring with two methyl groups attached to the nitrogen atom, contributing to its unique chemical behavior and biological interactions.

The biological activity of this compound can be attributed to its role as an ERK inhibitor . Elevated ERK (extracellular signal-regulated kinase) activity is associated with various human tumors, and compounds that inhibit this pathway may have therapeutic potential in cancer treatment. Research indicates that this compound can disrupt this signaling pathway, potentially leading to reduced tumor growth and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell lines exhibiting high Ras and ERK activity. The compound was tested at various concentrations to determine its efficacy in reducing cell viability and inducing apoptosis in cancerous cells.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 85 | 5 |

| 25 | 65 | 15 |

| 50 | 40 | 30 |

| 100 | 20 | 60 |

Table 1: Effects of varying concentrations of this compound on cell viability and apoptosis induction in cancer cell lines.

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the compound's therapeutic potential. For example, a study involving mice with induced tumors showed that administration of this compound resulted in significant tumor size reduction compared to control groups treated with saline.

Case Studies

A notable case study involved a patient with advanced melanoma who was treated with a regimen including this compound as part of a clinical trial. The patient exhibited a partial response to treatment with a notable decrease in tumor markers after four weeks of therapy. This case underscores the potential for this compound in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dimethylpyrrolidin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of pyrrolidine precursors. Key parameters include solvent choice (e.g., ethanol or methanol), temperature control (40–80°C), and catalysts (e.g., acid/base systems). For example, dihydrochloride salt formation improves stability and solubility, requiring stoichiometric HCl addition during purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. HPLC with UV detection (λ = 210–260 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves ambiguities in ring conformation .

Q. What are the solubility challenges of this compound, and how can they be mitigated?

- Methodological Answer : The free base has limited aqueous solubility. Converting it to a dihydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO). Solubility profiles should be experimentally determined via phase-solubility studies across pH 1–12 .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities to targets like neurotransmitter receptors. Chiral chromatography (e.g., using amylose-based columns) separates enantiomers. Activity comparisons require parallel assays (e.g., enzyme inhibition, receptor binding) under standardized conditions .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., ATP concentration in kinase assays). Validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays). Control for compound stability under assay conditions via LC-MS monitoring .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with targets like protein kinases (PDB: 1ATP). MD simulations (GROMACS) assess binding stability over 100-ns trajectories. QSAR models prioritize derivatives with optimized steric/electronic properties .

Q. How to design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer : Administer the compound intravenously (1–5 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose. Quantify using LC-MS/MS (LOQ = 1 ng/mL). Calculate AUC, Cmax, and half-life. Compare bioavailability with oral dosing .

Q. What strategies stabilize this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use DSC/TGA to identify degradation temperatures. Lyophilization in amber vials under argon minimizes oxidation. Add antioxidants (e.g., BHT) if degradation involves radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.